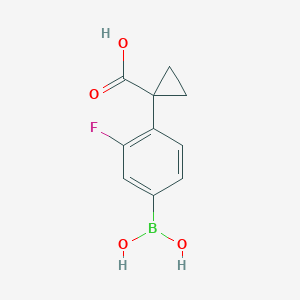

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid

Description

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1628507-86-7) is a cyclopropane-based carboxylic acid derivative featuring a boronic acid group at the 4-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₀BFO₄, with a molar mass of 248.0 g/mol . The boronic acid moiety renders this compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. Its fluorine substituent enhances metabolic stability and modulates electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(4-borono-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BFO4/c12-8-5-6(11(15)16)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVIHPPSVIXBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2(CC2)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following compounds differ in substituents on the phenyl ring, influencing their reactivity, solubility, and applications:

Key Observations :

- Electron-withdrawing groups (e.g., -B(OH)₂, -CF₃, -Cl) increase acidity and reduce electron density on the phenyl ring, enhancing reactivity in electrophilic substitutions or cross-couplings .

- Halogen substituents (Cl, Br) improve crystallinity but may reduce solubility in polar solvents .

- The boronic acid group uniquely enables cross-coupling applications, absent in halogenated analogs .

Cyclopropane Modifications

Variations in the cyclopropane ring or additional functional groups:

Key Observations :

Physicochemical Properties

- pKa : The target compound’s boronic acid group (pKa ~8–10) contrasts with carboxylic acid analogs (pKa ~3–5), affecting ionization under physiological conditions .

- Solubility : Fluorinated derivatives (e.g., 1-(2-Fluoro-4-CF₃-phenyl)) exhibit lower aqueous solubility due to increased hydrophobicity .

- Thermal Stability : Cyclopropane rings with electron-withdrawing substituents (e.g., -CF₃) show higher thermal stability .

Biological Activity

1-(4-Borono-2-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the cyclopropane ring and subsequent functionalization. The compound can be synthesized through a multi-step process involving α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the carboxylic acid form. The use of coupling agents such as HATU facilitates the formation of amide derivatives, which are often biologically active .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity towards normal cells. This selective inhibition suggests a targeted mechanism that could be advantageous in cancer therapies .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with specific cellular pathways involved in cell proliferation and apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring and the boron functionality can significantly enhance its biological activity. For instance, the presence of fluorine at the 2-position on the phenyl ring may influence electronic properties that affect binding affinity to target proteins .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell metabolism. For example, molecular docking studies have shown favorable interactions with enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase), which plays a role in ethylene biosynthesis in plants but also has implications in cancer biology .

In Vivo Studies

While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies could provide insights into its pharmacokinetics and therapeutic potential in cancer models.

Data Tables

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | 15 | U937 Cells |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | Ethylene biosynthesis inhibitor | 10 | ACO2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.